4-Methylcatechol
Overview
Description
4-Methylcatechol (4-MC) is a compound that has been extensively studied due to its various biological activities and potential therapeutic applications. It is known to stimulate nerve growth factor synthesis and has been investigated for its effects on brain-derived neurotrophic factor (BDNF) content and mRNA expression in cultured brain cells and in vivo in the rat brain . Additionally, 4-MC has been shown to have cytotoxic effects on murine tumor cells, inducing apoptotic cell death through extracellular pro-oxidant action . Its role in peripheral nerve regeneration and its potential as a therapeutic agent for neuropathic conditions have also been explored 10.
Synthesis Analysis
The electrochemical oxidation of 4-MC in methanol has been studied, revealing that it can be converted to 4-methoxy-5-methyl-o-benzoquinone under specific experimental conditions with a yield of 85% . This synthesis process involves methoxylation reactions following ECECE and ECE mechanisms, which have been successfully performed and provide a method for producing derivatives of 4-MC.
Molecular Structure Analysis
The molecular structure of 4-MC allows it to undergo various chemical reactions. For instance, its autoxidation under quasi-physiological conditions leads to the formation of 2-hydroxy-5-methyl-1,4-benzoquinone, a process that is influenced by pH and metal ions . This reaction is thought to be similar to the biosynthesis of the quinonoid cofactor in copper amine oxidases.
Chemical Reactions Analysis
4-MC oxidizes more rapidly than related catecholamines such as dopamine, norepinephrine, and epinephrine, especially at alkaline pH . The oxidation process does not involve superoxide dismutase or catalase, suggesting that oxygen is the primary oxidant. The oxidation of 4-MC by oxygen is mediated through the formation of a semiquinone by comproportionation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-MC contribute to its biological activities. Its ability to cross the blood-brain barrier and its stability in the bloodstream are limited, which poses challenges for its therapeutic use . However, its pro-oxidant and antioxidant actions have been demonstrated in vitro, and these properties are relevant to its cytotoxic activity and potential protective effects against cancer . Furthermore, 4-MC's effects on nerve growth factor levels and motor nerve conduction velocity in experimental diabetic neuropathy suggest that it can influence physiological processes related to nerve function and regeneration 10.
Scientific Research Applications
1. Biochemical Research
4-Methylcatechol (4-MC) has been studied for its role in biochemical processes. For instance, the autoxidation of 4-methylcatechol under quasi-physiological conditions leads to the formation of 2-hydroxy-5-methyl-1,4-benzoquinone, which is significant in the biosynthesis of copper amine oxidases quinonoid cofactor (Rinaldi et al., 1995).
2. Therapeutic Research
4-MC is investigated for its therapeutic effects, especially in diabetic neuropathy. It's shown to stimulate endogenous nerve growth factor (NGF) synthesis, improving motor nerve conduction velocity and nerve fiber diameter in diabetic rats (Hanaoka et al., 1994). Additionally, 4-MC can elevate NGF levels in vivo, potentially compensating for inhibitory effects on NGF level in progressive diabetic neuropathy (Hanaoka et al., 1992).
3. Neuroprotection and Cell Biology
4-MC exhibits neuroprotective properties by stimulating the synthesis of brain-derived neurotrophic factor (BDNF) and NGF in neurons. However, it inhibits cell proliferation and testosterone synthesis in TM3 Leydig cells, indicating a complex role in cellular biology (Li et al., 2017).
4. Oxidation and Catecholamine Studies
Studies on the oxidation of 4-methylcatechol provide insights into the oxidation processes of catecholamines like dopamine and norepinephrine (Li et al., 2007).
5. Antitumor and Cytotoxicity Studies
Research indicates that 4-MC might have antitumor properties. For example, it induces apoptotic cell death in murine tumor cells through its extracellular pro-oxidant action (Morita et al., 2003) and exhibits cytotoxicity towards metastatic malignant melanoma cells (Payton et al., 2011).
6. Microbiology and Enzymology
In microbiology, 4-MC is studied in relation to enzymes like 4-methylcatechol 2,3-dioxygenase from Pseudomonas putida, which has a higher activity toward 4-methylcatechol than catechol or 3-methylcatechol (Ha et al., 2000).
7. Neuroregeneration and Neuropathic Pain
4-MC is shown to enhance cutaneous nerve regeneration after injury and increase NGF and glial cell line-derived neurotrophic factor expression, thus aiding in peripheral nerve regeneration (Hsieh et al., 2009).
8. Electrochemistry
Electrooxidation studies of 4-methylcatechol contribute to understanding its chemical behavior and potential applications in electro-organic synthesis (Nematollahi & Tammari, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCATMYQYDCTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020861 | |
Record name | 4-Methylcatechol | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown solid; [Alfa Aesar MSDS], Solid | |
Record name | 4-Methylcatechol | |
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Record name | 4-Methylcatechol | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 4-Methylcatechol | |
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Product Name |
4-Methylcatechol | |
CAS RN |
452-86-8 | |
Record name | 4-Methylcatechol | |
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Record name | 4-Methylcatechol | |
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Record name | 4-Methyl-1,2-Benzenediol | |
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Record name | 4-Methylcatechol | |
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Record name | 4-Methylcatechol | |
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Record name | 4-methylpyrocatechol | |
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Record name | 4-METHYLCATECHOL | |
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Record name | 4-Methylcatechol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
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Melting Point |
65 °C | |
Record name | 4-Methyl-1,2-Benzenediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04120 | |
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Record name | 4-Methylcatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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